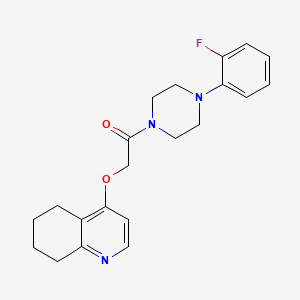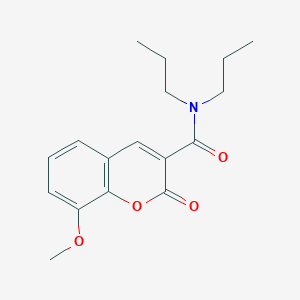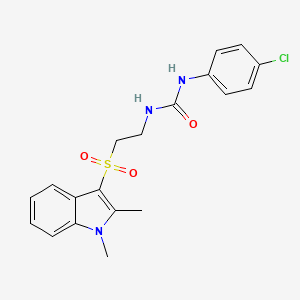![molecular formula C13H15N9OS B2770011 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide CAS No. 1448063-44-2](/img/structure/B2770011.png)
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide” is a derivative of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone . It’s a part of a class of compounds that have been synthesized for various biological evaluations .
Synthesis Analysis
The synthesis of such compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis
The molecular structure of these compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds are determined through these methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by various spectral and elemental analyses . The photoluminescence properties of similar compounds have been studied in the solid-state and solvent suspension at ambient temperature .Aplicaciones Científicas De Investigación
Antiproliferative Agent in Cancer Research
This compound has been studied for its antiproliferative effects against various cancer cell lines. It’s part of a class of compounds that have shown potential in inhibiting the growth of cancer cells, making it a candidate for further investigation as a cancer therapeutic .
Inhibitor of USP28 for Cancer Therapy
The compound is part of a series of derivatives that have been identified as potent inhibitors of ubiquitin-specific peptidase 28 (USP28), a protein closely associated with the development of malignancies . By inhibiting USP28, these compounds could serve as valuable tools in cancer therapy.
Antiallergy Applications
Derivatives of this compound have been synthesized and evaluated for their antiallergy activities. They have shown promise in anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities .
LSD1 Inhibition for Therapeutic Use
The compound’s scaffold, [1,2,3]triazolo[4,5-d]pyrimidine, has been used as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibitors of LSD1 have therapeutic potential in treating various diseases, including cancer .
Molecular Docking Studies
Molecular docking studies have indicated that the compound and its derivatives can interact with target proteins through hydrogen bonding and other non-covalent interactions. This makes it a useful compound for computational drug discovery efforts, helping to predict how new drugs might interact with their targets .
Mecanismo De Acción
Target of Action
The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide” is a potent inhibitor of the enzyme Ubiquitin Specific Peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound interacts with USP28, inhibiting its function
Result of Action
The compound has been shown to have antiproliferative activities against cancer cell lines . By inhibiting USP28, the compound may induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Direcciones Futuras
The future directions for this compound could involve further biological evaluations. For instance, some compounds were tested for antiproliferative activities against five human cancer cell lines of gynecological . Additionally, the structure-activity relationship (SAR) could be explored further to optimize the compound for better efficacy .
Propiedades
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N9OS/c1-3-22-11-9(18-20-22)10(14-6-15-11)21-4-8(5-21)12(23)16-13-19-17-7(2)24-13/h6,8H,3-5H2,1-2H3,(H,16,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBNZXPENFTHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NN=C(S4)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N9OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(diethylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2769929.png)


![Diethyl 5-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2769932.png)
![6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769934.png)
![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2769935.png)
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2769938.png)


![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2769946.png)

![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)